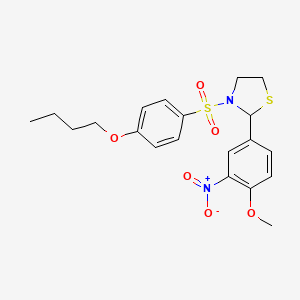![molecular formula C14H16N2O2 B2560972 3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1483274-95-8](/img/structure/B2560972.png)
3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione” is a type of 3-azabicyclo[3.1.0]hexane . The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif, which displays diverse biological activities and has great potential in the pharmaceutical industry .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 19 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 2 six-membered rings, 1 primary amine (aliphatic), and 1 imide .Applications De Recherche Scientifique
Construction of Spirocyclic Heterocycles The compound is used in the synthesis of spirocyclic heterocycles, particularly in the construction of spiro[3-azabicyclo[3.1.0]hexanes] through a multi-component 1,3-dipolar cycloaddition involving ninhydrin, α-amino acids, and cyclopropenes. This approach allows for the creation of a library of biologically significant scaffolds and has implications for antitumor activities, as some synthesized compounds displayed inhibitory effects against the cervical carcinoma (HeLa) cell line in vitro (Wang et al., 2021).
Polymorphism in Solid-State Structures Research on concomitant polymorphism in related spirobicyclic diones reveals that the flexible nature of weak hydrogen bonding in the molecule facilitates the formation of polymorphs. Two distinct solid-state structures, a 1-D rodlike structure and a supramolecular polychaircyclohexane network, were observed, stabilized by weak C−H···O hydrogen bonds (Kumar et al., 2004).
Reactivity and Synthesis of N-Phthalimidoaziridines Research into the synthesis and photolysis of N-phthalimidoaziridines with electron-withdrawing substituents has expanded the library of mono-, bi-, tetra-, and pentacyclic N-phthalimidoaziridines. This work has implications for understanding the reactivity of these compounds and for the development of new synthetic pathways (Kuznetsov et al., 2006).
Synthesis of Azabicyclohexanes A variety of 3-azabicylo[3.1.0]hexanes were synthesized, demonstrating the reactivity of the C–H bond toward insertion and showcasing the potential of using cyclopropylmagnesium carbenoids as key intermediates in the synthesis of these structures. This work highlights the nuanced reactivity of the azabicyclohexane framework and its potential utility in synthetic chemistry (Kimura et al., 2015).
Mécanisme D'action
Orientations Futures
The development of new and straightforward methods to access these highly rigid cyclopropanes with more simple operation is of continued interest and great importance . The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and has great potential in the pharmaceutical industry .
Propriétés
IUPAC Name |
3-(4-amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-7-6-8(4-5-9(7)15)16-12(17)10-11(13(16)18)14(10,2)3/h4-6,10-11H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYONAHCCZIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C2=O)C3(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propan-2-yl 4-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2560890.png)
![3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2560892.png)
![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B2560893.png)
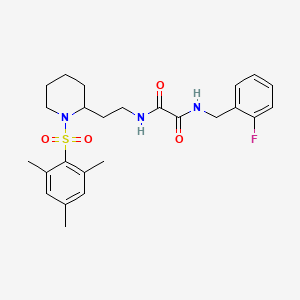
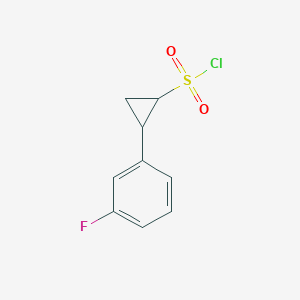
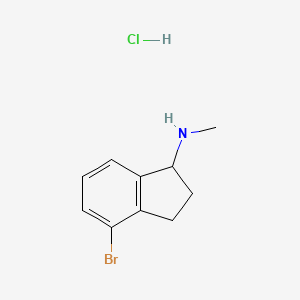
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2560899.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2560901.png)
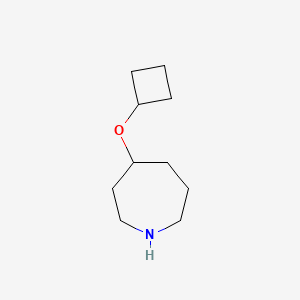
![4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2560907.png)
![Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2560909.png)
